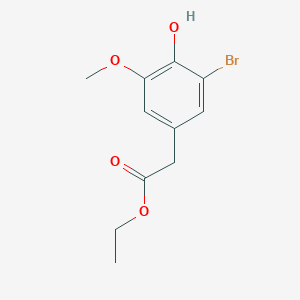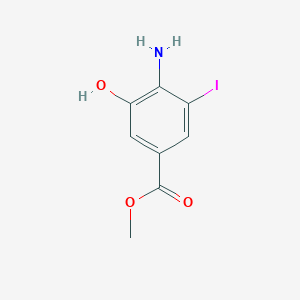
4-Cyclopropyl-2-isopropylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-isopropylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2 It is a derivative of pyridine, characterized by the presence of cyclopropyl and isopropyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-isopropylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-isopropylpyridine with ammonia or an amine source under high temperature and pressure. The reaction conditions often require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-isopropylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-isopropylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-isopropylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and isopropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive binding.
Comparación Con Compuestos Similares
- 4-Cyclopropyl-2-methylpyridin-3-amine
- 4-Cyclopropyl-2-ethylpyridin-3-amine
- 4-Cyclopropyl-2-propylpyridin-3-amine
Comparison: Compared to its analogs, 4-Cyclopropyl-2-isopropylpyridin-3-amine exhibits unique properties due to the presence of the isopropyl group, which influences its steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-7(2)11-10(12)9(5-6-13-11)8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
Clave InChI |
COVNXVIGGMAIDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















